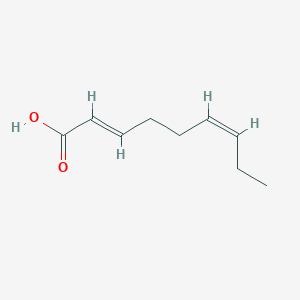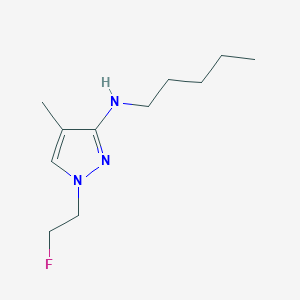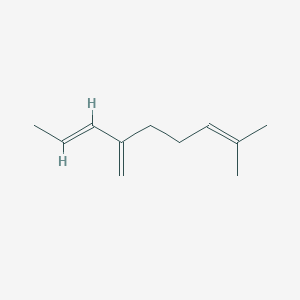
2E,6Z-nonadienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2E,6Z-nonadienoic acid is an organic compound with the molecular formula C9H14O2 It is characterized by the presence of two double bonds in the E and Z configurations at positions 2 and 6, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2E,6Z-nonadienoic acid typically involves the use of specific reagents and catalysts to achieve the desired double bond configurations. One common method includes the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene structure. The reaction conditions often require a strong base such as sodium hydride or potassium tert-butoxide to generate the ylide intermediate.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These can include catalytic hydrogenation of precursor compounds or the use of biocatalysts to achieve the desired stereochemistry. The choice of method depends on factors such as yield, purity, and production cost.
Chemical Reactions Analysis
Types of Reactions
2E,6Z-nonadienoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the compound into corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to saturate the double bonds.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, typically using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens such as bromine or chlorine in the presence of a suitable solvent.
Major Products Formed
Oxidation: Aldehydes, ketones, or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
2E,6Z-nonadienoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2E,6Z-nonadienoic acid exerts its effects involves interactions with specific molecular targets and pathways. As a Bronsted acid, it can donate a proton to acceptor molecules, influencing various biochemical reactions. The presence of double bonds allows for interactions with enzymes and other proteins, potentially affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
2E,6E-nonadienoic acid: Similar structure but with different double bond configurations.
2E,4E-hexadienoic acid: Shorter carbon chain with double bonds at different positions.
2E,4Z-hexadienoic acid: Another isomer with different double bond configurations.
Uniqueness
2E,6Z-nonadienoic acid is unique due to its specific double bond configuration, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H14O2 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
(2E,6Z)-nona-2,6-dienoic acid |
InChI |
InChI=1S/C9H14O2/c1-2-3-4-5-6-7-8-9(10)11/h3-4,7-8H,2,5-6H2,1H3,(H,10,11)/b4-3-,8-7+ |
InChI Key |
VCXVRGHERCHZLW-ODYTWBPASA-N |
Isomeric SMILES |
CC/C=C\CC/C=C/C(=O)O |
Canonical SMILES |
CCC=CCCC=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Dimethylamino)methylidene]-1-(4-nitrophenyl)pyrrolidin-2-one](/img/structure/B11747747.png)


![4-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)butan-1-ol](/img/structure/B11747766.png)
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11747790.png)
![[(1-propyl-1H-pyrazol-5-yl)methyl][(thiophen-2-yl)methyl]amine](/img/structure/B11747792.png)
![N-{[4-(dimethylamino)phenyl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11747804.png)


![2-(1H-1,3-Benzodiazol-2-YL)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11747828.png)


![1',2'-Dihydrospiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'-one hydrochloride](/img/structure/B11747847.png)

